molecular formula C8H9N3S B15070878 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine CAS No. 7321-95-1

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B15070878
CAS No.: 7321-95-1
M. Wt: 179.24 g/mol
InChI Key: UIFMVOCSENMRMF-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Registry Number 7321-95-1 . It has a molecular formula of C8H9N3S and a molecular weight of 179.24 g/mol . This substance is part of the imidazopyridine family, a class of heterocyclic compounds known for their relevance in pharmaceutical and materials research due to the fusion of imidazole and pyridine rings . The specific research applications, mechanism of action, and biological or chemical profile of this particular compound are not detailed in the current literature and require further investigation by qualified researchers. Scientists are exploring compounds within this structural class for various applications, though the exact research value of this analog is compound-specific . This product is intended for research and analysis in a controlled laboratory environment only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate safety precautions before handling.

Properties

CAS No.

7321-95-1

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-methyl-2-methylsulfanylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3S/c1-11-7-3-4-9-5-6(7)10-8(11)12-2/h3-5H,1-2H3

InChI Key

UIFMVOCSENMRMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methylthioacetic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazo[4,5-c]pyridine ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of 1-Methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazo[4,5-c]pyridine ring can be reduced under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Halogenated or nitro-substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

1-Methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

I-BET151 (1H-Imidazo[4,5-c]quinoline-2(3H)-one)
  • Core Structure: Imidazo[4,5-c]quinoline (a tricyclic system with a fused quinoline ring).
  • Substituents : 3,5-Dimethylisoxazole at C2.
  • Activity : Potent BET (bromodomain and extraterminal) inhibitor; promotes HIV-1 reactivation by mimicking acetylated lysine in histone tails.
  • Key Interaction : The isoxazole group forms hydrogen bonds with Asn140 and Tyr97 in BRD4, while the core occupies the hydrophobic ZA channel .
  • Comparison: Unlike 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, I-BET151’s extended quinoline system enhances binding to bromodomains but reduces metabolic stability due to increased molecular weight.
3H-Imidazo[4,5-b]Pyridine Derivatives
  • Core Structure : Imidazo[4,5-b]pyridine (nitrogen atoms at positions 1, 3, and 7 vs. 1, 3, and 6 in imidazo[4,5-c]pyridine).
  • Substituents: Carbonyl-amino groups at C5.
  • Activity : Selective TYK2 inhibitors (21-fold improvement in JAK1/TYK2 selectivity over imidazo[4,5-c]pyridine analogs).
  • Key Feature : The shifted nitrogen position alters hydrogen-bonding patterns, favoring TYK2’s ATP-binding pocket over JAK1 .
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP)
  • Core Structure : Imidazo[4,5-b]pyridine.
  • Substituents: Amino group at C2, methyl at N1, phenyl at C4.
  • Activity: Carcinogenic heterocyclic amine formed in cooked meats; induces colon and mammary tumors in rodents.
  • Comparison: The amino group at C2 facilitates DNA adduct formation, a mechanism absent in the methylsulfanyl-substituted target compound, which may reduce genotoxicity .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (µM) Microsomal Stability (CLint, µL/min/mg) Key Substituent Effect
1-Methyl-2-(methylsulfanyl)-imidazo[4,5-c]pyridine 2.1 15.2 28 (Mouse LM) Methylsulfanyl enhances lipophilicity (cLogD = 1.9)
I-BET151 3.8 2.4 62 (High clearance) Quinoline core reduces solubility
TYK2 Inhibitor (3H-imidazo[4,5-b]pyridine) 1.5 45.6 18 (Improved stability) Carbonyl-amino group lowers LogP

Selectivity and Toxicity Profiles

  • Kinase Selectivity : The 3H-imidazo[4,5-b]pyridine series exhibits superior TYK2 selectivity due to steric and electronic complementarity in the ATP-binding site, unlike the less selective imidazo[4,5-c]pyridine analogs .
  • Toxicity: Methylsulfanyl substituents may reduce reactive metabolite formation compared to amino or hydroxyl groups in carcinogenic analogs like PhIP .

Biological Activity

1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₈H₉N₃S
  • Molecular Weight : 169.24 g/mol
  • CAS Number : 3614485

The compound features a unique imidazo[4,5-c]pyridine scaffold that contributes to its biological properties. The presence of the methylsulfanyl group enhances its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. For example, it exhibits cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC₅₀ values indicating effective growth inhibition .
  • Antimicrobial Properties : Research indicates that the compound possesses antibacterial and antifungal activities. Its efficacy against specific pathogens makes it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the methylsulfanyl group and other substituents on the imidazo ring significantly influence the compound's potency and selectivity against different biological targets.
  • Molecular Docking Studies : Computational analyses have provided insights into binding interactions with target proteins, aiding in the design of more potent derivatives .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MDA-MB-231 cells. The compound demonstrated:

  • IC₅₀ : 7.84 μM
  • Mechanism : Induction of apoptosis was confirmed through caspase-3 activation assays, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes:

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
This compound3.500.50

These results indicate a strong selectivity towards COX-2 inhibition, suggesting therapeutic potential in treating inflammatory conditions without affecting COX-1 related pathways.

Q & A

Q. What are the key challenges in synthesizing 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound requires precise control over substituent positioning and sulfur-containing functional groups. Common methods involve cyclization of pyridine precursors with thiomethylating agents. Key challenges include minimizing side reactions (e.g., over-methylation) and ensuring regioselectivity. Optimization strategies:

  • Use statistical experimental design (e.g., factorial design) to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
  • Monitor reaction intermediates via HPLC or LC-MS to identify bottlenecks in multi-step pathways .
  • Reference analogous imidazo[4,5-b]pyridine syntheses for thiomethyl group incorporation .

Q. How can spectroscopic techniques differentiate this compound from structurally similar compounds?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methylsulfanyl groups exhibit characteristic deshielded proton signals (~δ 2.5–3.0 ppm). Compare with methylimidazole derivatives to confirm substitution patterns .
    • ¹³C NMR : Sulfur’s electron-withdrawing effect shifts adjacent carbons downfield (~δ 35–45 ppm for SCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of sulfur-containing fragments (e.g., [M+H]⁺ with m/z ±0.001 accuracy) .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity in catalytic systems?

Methodological Answer:

  • Computational Modeling :
    • Perform density functional theory (DFT) calculations to map electron density distribution, highlighting sulfur’s lone-pair interactions with the imidazo-pyridine core .
    • Compare HOMO-LUMO gaps with chloro or nitro analogs to predict redox behavior .
  • Experimental Validation :
    • Use cyclic voltammetry to measure oxidation potentials, correlating with sulfur’s electron-donating effects .
    • Study nucleophilic substitution reactions to assess steric/electronic impacts of the SCH₃ group .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Data Triangulation :
    • Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
    • Control for assay-specific variables (e.g., solvent DMSO concentration, which may alter membrane permeability) .
  • Structure-Activity Relationship (SAR) Analysis :
    • Compare methylsulfanyl derivatives with other substituents (e.g., chloro, nitro) to isolate sulfur’s role in bioactivity .

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallized targets (e.g., PDB IDs for kinases). Prioritize docking scores and hydrogen-bonding patterns involving the sulfur moiety .
  • MD Simulations :
    • Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes induced by the methylsulfanyl group .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What are the best practices for characterizing degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) stress conditions .
    • Track degradation via UPLC-PDA-MS to identify cleavage products (e.g., imidazole ring opening or SCH₃ oxidation) .
  • Metabolite Profiling :
    • Use liver microsome assays with LC-HRMS to detect phase I/II metabolites (e.g., sulfoxide derivatives) .

Key Research Resources

  • Synthetic Protocols : Analogous routes for imidazo[4,5-b]pyridines .
  • Spectroscopic Libraries : Reference NMR/MS data for sulfur heterocycles .
  • Computational Platforms : ICReDD’s reaction path search tools for mechanistic studies .

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